molecular formula C6H3ClF3N B1661970 2-Chloro-5-(trifluoromethyl)pyridine CAS No. 52334-81-3

2-Chloro-5-(trifluoromethyl)pyridine

Cat. No. B1661970
CAS RN: 52334-81-3
M. Wt: 181.54 g/mol
InChI Key: JFZJMSDDOOAOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04249009

Procedure details

30 g of thionyl chloride was added to 12 g of 2-hydroxy-5-trifluoromethylpyridine dissolved in 20 g of dimethylformamide. The 2-hydroxy-5-trifluoromethylpyridine was prepared as disclosed in Examples 4 and 5 of applicant's copending application earlier referred to and incorporated herein by reference. The solution was then heated to 60° C. for 24 hours, cooled to 20° C. and diluted with 200 cc of water and the pH adjusted to 5.5 with sodium carbonate. The acid solution was extracted three times with 100 cc of chloroform each time and the extracts washed three times with 20 cc of water each time. The chloroform solution was evaporated at reduced pressure to give 2-chloro-5-trifluoromethylpyridine.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[OH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][N:7]=1.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O.O>[OH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:14])([F:13])[F:15])=[CH:8][N:7]=1.[Cl:3][C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][N:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
12 g
Type
reactant
Smiles
OC1=NC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
20 g
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
The acid solution was extracted three times with 100 cc of chloroform each time
WASH
Type
WASH
Details
the extracts washed three times with 20 cc of water each time
CUSTOM
Type
CUSTOM
Details
The chloroform solution was evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=NC=C(C=C1)C(F)(F)F
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.